molecular formula C15H21N3O4 B2653368 N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 404342-15-0

N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2653368
CAS No.: 404342-15-0
M. Wt: 307.35
InChI Key: KWSKFBVKTBWUBJ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a methoxyphenyl group and a morpholinyl ethyl group attached to an ethanediamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 3-methoxybenzoyl chloride under basic conditions.

    Attachment of the Morpholinyl Ethyl Group: The final step involves the reaction of the intermediate with 2-chloroethylmorpholine under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide groups can be reduced to amines under strong reducing conditions.

    Substitution: The morpholinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ethanediamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-N’-[2-(piperidin-1-yl)ethyl]ethanediamide
  • N-(3-methoxyphenyl)-N’-[2-(pyrrolidin-1-yl)ethyl]ethanediamide

Uniqueness

N-(3-methoxyphenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is unique due to the presence of the morpholinyl group, which can impart different physicochemical properties and biological activities compared to its analogs with piperidinyl or pyrrolidinyl groups.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-21-13-4-2-3-12(11-13)17-15(20)14(19)16-5-6-18-7-9-22-10-8-18/h2-4,11H,5-10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSKFBVKTBWUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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